N-(2-methylphenyl)benzenesulfonamide N-(2-methylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 18457-86-8
VCID: VC21001498
InChI: InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3
SMILES: CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

N-(2-methylphenyl)benzenesulfonamide

CAS No.: 18457-86-8

Cat. No.: VC21001498

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)benzenesulfonamide - 18457-86-8

Specification

CAS No. 18457-86-8
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name N-(2-methylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3
Standard InChI Key BIZZAMCVUWYVCZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

N-(2-methylphenyl)benzenesulfonamide appears as a white to yellow crystalline powder commonly utilized in medical, environmental, and industrial research. The compound's chemical formula is CHNOS with a molecular weight of 249.31 g/mol. Its structure features a sulfonamide group (-SO₂NH-) connecting a benzene ring to a 2-methylphenyl (o-tolyl) group.

The compound's key structural features include:

  • A benzene ring attached to the sulfonamide group

  • A 2-methylphenyl group connected via the nitrogen of the sulfonamide

  • The sulfonamide functional group (-SO₂NH-) serving as the bridge between the aromatic systems

This structural arrangement contributes to the compound's unique chemical properties and reactivity patterns, making it valuable for various applications in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes

The synthesis of N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of o-toluidine (2-methylaniline) with benzenesulfonyl chloride. This reaction proceeds through a nucleophilic substitution mechanism where the amino group of o-toluidine attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

The reaction generally requires the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The base serves a dual purpose: it neutralizes the acid byproduct and enhances the nucleophilicity of the amine. Temperature control is crucial during this synthetic process to ensure optimal yields and product purity.

The general reaction can be represented as:
o-Toluidine + Benzenesulfonyl chloride → N-(2-methylphenyl)benzenesulfonamide + HCl

Industrial Production Methods

In industrial settings, the production of N-(2-methylphenyl)benzenesulfonamide employs similar reagents and conditions as laboratory synthesis but optimized for large-scale production. The industrial process typically incorporates:

  • Scaled-up reaction vessels with precise temperature control

  • Enhanced mixing systems to ensure uniform reaction conditions

  • Additional purification steps including recrystallization and chromatography to achieve higher purity standards

  • Quality control measures to ensure batch-to-batch consistency

These optimizations allow for efficient production while maintaining high yield and purity standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)benzenesulfonamide participates in several types of chemical reactions that showcase its versatility as a chemical entity:

Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives when treated with appropriate oxidizing agents. These reactions primarily target the sulfur atom in the sulfonamide group, increasing its oxidation state.

Reduction Reactions: Reduction reactions can convert the sulfonyl group to a sulfide under specific conditions. These transformations alter the compound's reactivity profile and can lead to derivatives with different biological properties.

Electrophilic Aromatic Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. The methyl group on the 2-methylphenyl portion can direct these substitutions, influencing regioselectivity.

Reaction Mechanisms

The reactivity of N-(2-methylphenyl)benzenesulfonamide stems from several key structural features:

  • The sulfonamide group can participate in both electrophilic and nucleophilic reactions

  • The N-H bond of the sulfonamide can be deprotonated under basic conditions, enhancing nucleophilicity

  • The aromatic rings can undergo electrophilic substitution reactions

Common reagents employed in these reactions include:

Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide facilitate the conversion to sulfone derivatives.

Reduction: Reducing agents including lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfide.

Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions promote electrophilic aromatic substitution on the benzene rings.

Biological Activities

Antimicrobial Properties

N-(2-methylphenyl)benzenesulfonamide has demonstrated promising antimicrobial activity against various bacterial strains. Studies have shown that the compound exhibits significant inhibitory effects comparable to established antibiotics at concentrations of approximately 50 μg/mL.

The antimicrobial efficacy has been evaluated through in vitro testing against common bacterial pathogens. The mechanism likely involves interference with bacterial metabolic pathways, similar to other sulfonamide-based antimicrobials that disrupt folate synthesis essential for bacterial growth and reproduction.

Table 1 summarizes the antimicrobial activity profile of N-(2-methylphenyl)benzenesulfonamide:

Biological ActivityDescriptionEffective Concentration
AntibacterialInhibition against common bacterial strains~50 μg/mL

Anticancer Properties

Research has indicated that N-(2-methylphenyl)benzenesulfonamide possesses anticancer properties, particularly against breast cancer cell lines. In studies using MDA-MB-231 breast cancer cells, the compound demonstrated the ability to induce apoptosis (programmed cell death).

The apoptotic activity was evidenced by a notable increase in annexin V-FITC-positive cells, indicating late-stage apoptosis in treated cancer cells. This suggests that the compound may interfere with cancer cell survival pathways, potentially through multiple mechanisms.

Enzyme Inhibition

One of the most significant biological activities of N-(2-methylphenyl)benzenesulfonamide is its ability to inhibit carbonic anhydrase (CA) enzymes, particularly showing selectivity for carbonic anhydrase IX.

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes including pH regulation, fluid balance, and cancer progression.

The compound demonstrates selective inhibition of carbonic anhydrase IX over other isoforms, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is particularly valuable for developing targeted therapies with reduced side effects, as carbonic anhydrase IX is overexpressed in many tumors while having limited expression in normal tissues.

Table 2 presents the enzyme inhibition profile:

Enzyme TargetInhibition Potency (IC50)Selectivity Features
Carbonic Anhydrase IX10.93-25.06 nMSelective over other CA isoforms

Research Applications

Medicinal Chemistry

N-(2-methylphenyl)benzenesulfonamide has found significant applications in medicinal chemistry research. Its structural features make it a valuable scaffold for developing new therapeutic agents, particularly in the areas of:

  • Antimicrobial drug development: The compound's activity against bacterial pathogens provides a foundation for designing more potent antimicrobial agents.

  • Cancer therapeutics: Its demonstrated ability to induce apoptosis in cancer cells makes it a candidate for developing anticancer drugs.

  • Enzyme inhibitor design: The selective inhibition of carbonic anhydrase IX offers opportunities for developing targeted therapies for conditions where this enzyme is implicated.

Mechanism of Action

The biological activities of N-(2-methylphenyl)benzenesulfonamide stem from its ability to interact with specific molecular targets. The compound's mechanism of action varies depending on the biological context:

Antimicrobial Activity: While the exact mechanism requires further elucidation, it likely involves interference with essential bacterial metabolic pathways, similar to other sulfonamides that inhibit folate synthesis.

Anticancer Effects: The compound induces apoptosis in cancer cells, possibly through interactions with specific cellular proteins involved in cell survival signaling. The significant increase in annexin V-FITC-positive cells in MDA-MB-231 breast cancer cell studies indicates that the compound triggers the apoptotic cascade.

Enzyme Inhibition: As a carbonic anhydrase inhibitor, the compound interacts with the active site of the enzyme, where the sulfonamide group coordinates with the zinc ion present in carbonic anhydrases. This coordination blocks the enzymatic activity by preventing substrate access to the active site.

Comparison with Similar Compounds

N-(2-methylphenyl)benzenesulfonamide possesses unique chemical properties that distinguish it from related compounds. Comparing this compound with structural analogs helps illuminate its distinctive characteristics:

  • Benzenesulfonamide: The parent compound lacks the 2-methylphenyl group, resulting in different solubility, reactivity, and biological activity profiles.

  • o-Toluidine: As a precursor in the synthesis, o-toluidine lacks the sulfonyl group, giving it substantially different chemical properties and reactivity patterns.

  • N-(4-tolylsulfonyl)aniline: This positional isomer differs in the placement of the methyl group, which affects electronic distribution and steric properties, ultimately influencing its chemical behavior and biological interactions.

The unique combination of the sulfonyl and toluidine functional groups in N-(2-methylphenyl)benzenesulfonamide confers distinct chemical properties and reactivity patterns, making it valuable for various synthetic and industrial applications.

Case Studies and Research Findings

Antimicrobial Efficacy Study

A comprehensive study evaluated the antibacterial activity of N-(2-methylphenyl)benzenesulfonamide against various bacterial strains. The research demonstrated that the compound effectively inhibited bacterial growth at concentrations comparable to conventional antibiotics.

The study methodology involved:

  • In vitro testing against multiple bacterial strains

  • Determination of minimum inhibitory concentrations (MICs)

  • Comparison with established antibiotic controls

  • Analysis of structure-activity relationships

These findings support the potential application of N-(2-methylphenyl)benzenesulfonamide in treating bacterial infections, particularly in cases where resistance to conventional antibiotics poses challenges.

Cancer Research Investigation

In vitro experiments on MDA-MB-231 breast cancer cells revealed significant anticancer potential for N-(2-methylphenyl)benzenesulfonamide. The study quantified a 22-fold increase in late-stage apoptotic cells compared to control groups following treatment with the compound.

The research protocol included:

  • Cell viability assays at various compound concentrations

  • Flow cytometry analysis using annexin V-FITC staining

  • Morphological assessment of treated cells

  • Evaluation of dose-dependent responses

These results highlight the compound's potential as an anticancer agent, particularly against aggressive breast cancer cell lines that often demonstrate resistance to conventional treatments.

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